



## **Application Notes and Protocols for In Vivo Delivery of MDL-800**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase.[1][2] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases, including cancer and inflammatory conditions.[2][3] These application notes provide detailed protocols for the in vivo delivery of MDL-800, based on preclinical studies, to aid researchers in designing and executing their own in vivo experiments.

### **Data Presentation**

**Table 1: In Vitro Activity of MDL-800** 



| Parameter                       | Cell Line/Assay             | Value           | Reference |
|---------------------------------|-----------------------------|-----------------|-----------|
| EC50 (SIRT6<br>Activation)      | FDL Assay (RHKK-Ac-<br>AMC) | 11.0 ± 0.3 μM   | [2]       |
| IC50 (Histone<br>Deacetylation) | BEL-7405 HCC Cells          | 23.3 μΜ         | [4]       |
| IC50 (Cell<br>Proliferation)    | NSCLC Cell Lines            | 21.5 to 34.5 μM | [2]       |
| EC50 (Cell<br>Proliferation)    | BEL-7405 HCC Cells          | 90.4 μΜ         | [4]       |

## **Table 2: In Vivo Pharmacokinetic Parameters of MDL-800**

in Mice

| Administration<br>Route | Dose (mg/kg) | Bioavailability<br>(F%) | Animal Model  | Reference |
|-------------------------|--------------|-------------------------|---------------|-----------|
| Intraperitoneal (IP)    | 65           | 73.6%                   | C57BL/6J Mice | [2]       |
| Intravenous (IV)        | 45           | N/A                     | C57BL/6J Mice | [2]       |
| Oral Gavage<br>(PO)     | 90           | Not specified           | C57BL/6J Mice | [2]       |
| Intraperitoneal (IP)    | 30           | 71.33%                  | C57BL/6J Mice | [5]       |
| Intravenous (IV)        | 20           | N/A                     | C57BL/6J Mice | [5]       |

# Table 3: Summary of In Vivo Efficacy Studies with MDL-800



| Study Type                               | Animal Model                                                 | MDL-800 Dose<br>and Regimen                                                   | Key Findings                                                                   | Reference |
|------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Non-Small Cell<br>Lung Cancer<br>(NSCLC) | HCC827<br>Xenograft Nude<br>Mice                             | 80 mg/kg/day, IP,<br>for 14 days                                              | Marked<br>suppression of<br>tumor growth                                       | [2][6]    |
| Hepatocellular<br>Carcinoma<br>(HCC)     | BEL-7405<br>Xenograft Mouse<br>Model                         | 50, 100, and 150<br>mg/kg                                                     | Reduction in tumor weight and volume                                           | [4]       |
| Cutaneous<br>Wound Healing               | Full-thickness<br>wound mouse<br>model                       | 5 mg/kg and 25<br>mg/kg, daily<br>injection around<br>wound bed for 7<br>days | Accelerated wound healing, reduced inflammation                                | [1]       |
| Metabolic<br>Syndrome                    | High-fat diet and<br>streptozotocin-<br>induced rat<br>model | Not specified                                                                 | Improved survival, reduced weight gain, reversed dyslipidemia and hypertension | [7]       |

## **Experimental Protocols**

## Protocol 1: Preparation of MDL-800 for In Vivo Administration

This protocol describes two common formulations for preparing **MDL-800** for intraperitoneal injection in rodents.

Formulation A (for Oncology Studies)[2]

#### Materials:

- MDL-800 powder
- Dimethyl sulfoxide (DMSO)



- PEG-400
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free vials and syringes

#### Procedure:

- Prepare a stock solution of MDL-800 in DMSO.
- For the final formulation, combine the components in the following ratio: 5% DMSO, 30% PEG-400, and 65% saline.
- Ensure the solution is clear and homogenous before administration.
- Adjust the pH of the final solution to 7.0-8.0.
- The mixed solution should be used immediately for optimal results.

Formulation B (for Wound Healing Studies)[1]

#### Materials:

- MDL-800 powder
- Polyethylene glycol 400 (PEG-400)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free vials and syringes

#### Procedure:

- Prepare a stock solution of MDL-800.
- Dilute the **MDL-800** stock solution in sterile saline containing 5% PEG-400 to the desired final concentration.
- Warm the sterile saline with 5% PEG-400 to 37°C before mixing.



• Shake the final solution to ensure it is uniform before administration.

## Protocol 2: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[2][6]

This protocol outlines the establishment of a subcutaneous xenograft model of NSCLC to evaluate the anti-tumor efficacy of **MDL-800**.

#### Materials:

- HCC827 human NSCLC cells
- Female BALB/c nude mice (4-6 weeks old)
- Matrigel (or similar basement membrane matrix)
- Sterile PBS
- Calipers
- MDL-800 formulated as described in Protocol 1 (Formulation A)
- Vehicle control (5% DMSO, 30% PEG-400, 65% saline)

#### Procedure:

- Cell Preparation: Culture HCC827 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10<sup>7</sup> cells/mL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
   Measure tumor volume with calipers regularly (e.g., every 2-3 days) using the formula:
   Volume = (width)² x length/2.



#### • MDL-800 Administration:

- Treatment Group: Administer MDL-800 intraperitoneally at a dose of 80 mg/kg daily for 14 days.[2][6]
- Control Group: Administer an equivalent volume of the vehicle control on the same schedule.
- Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the
  tumors. Measure the final tumor weight and volume. Tumor tissue can be processed for
  further analysis, such as Western blotting for p-MEK, p-ERK, and histone H3 deacetylation,
  and immunohistochemistry for Ki-67.[2]

## **Protocol 3: Cutaneous Wound Healing Model[1]**

This protocol describes a full-thickness excisional wound model in mice to assess the prohealing and anti-inflammatory effects of **MDL-800**.

#### Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Anesthetic (e.g., pentobarbital sodium)
- Electric razor and depilatory cream
- Surgical scissors and forceps
- 8 mm biopsy punch
- MDL-800 formulated as described in Protocol 1 (Formulation B)
- Vehicle control (sterile saline with 5% PEG-400)
- Digital camera for wound imaging

#### Procedure:

Animal Preparation: Anesthetize the mice and shave the dorsal fur.



- Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using an 8 mm biopsy punch.
- Group Allocation: Randomly divide the mice into three groups:
  - Vehicle control
  - Low-dose MDL-800 (5 mg/kg)
  - High-dose MDL-800 (25 mg/kg)
- MDL-800 Administration: Administer the assigned treatment by daily injection around the wound bed for 7 consecutive days.[1]
- Wound Healing Assessment:
  - Photograph the wounds at regular intervals (e.g., days 0, 3, 6, 9, 12, 15, and 18) to document wound closure.
  - At selected time points (e.g., day 9 and 18), euthanize a subset of mice from each group and harvest the wound tissue.
- Histological and Molecular Analysis:
  - Process the harvested tissue for hematoxylin and eosin (H&E) staining to assess reepithelialization and tissue morphology.
  - Perform Masson's trichrome staining to evaluate collagen deposition.
  - Conduct immunohistochemistry for markers of angiogenesis (e.g., CD31) and inflammation (e.g., TNF-α, IL-6).[1]
  - Perform Western blotting on tissue lysates to analyze the expression of proteins in the NFκB signaling pathway (e.g., p-p65, p-lκBα).[1]

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Signaling pathways modulated by MDL-800.

## **Experimental Workflows**





Click to download full resolution via product page

Caption: NSCLC xenograft model workflow.





Click to download full resolution via product page

Caption: Cutaneous wound healing model workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDL-800 protects against inflammatory and metabolic dysfunction: role of SIRT6 in the cross-regulation of NFkB, AMPK, and PPAR signaling in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of MDL-800]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608947#mdl-800-delivery-methods-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com